3-{[(2-chlorophenyl)amino]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
3-{[(2-CHLOROPHENYL)AMINO]METHYL}-5-(4-ETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-CHLOROPHENYL)AMINO]METHYL}-5-(4-ETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the reaction of 2-chlorobenzylamine with 4-ethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired oxadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-{[(2-CHLOROPHENYL)AMINO]METHYL}-5-(4-ETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE-2-THIONE
- 3-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}-5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOLE-2-THIONE
Uniqueness
Compared to similar compounds, 3-{[(2-CHLOROPHENYL)AMINO]METHYL}-5-(4-ETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE exhibits unique properties due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H16ClN3O2S |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
3-[(2-chloroanilino)methyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C17H16ClN3O2S/c1-2-22-13-9-7-12(8-10-13)16-20-21(17(24)23-16)11-19-15-6-4-3-5-14(15)18/h3-10,19H,2,11H2,1H3 |
InChI Key |
GTBRIHOUFOEHNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC=CC=C3Cl |
Origin of Product |
United States |
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